Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings which takes its name from the two terms 'phenyl' and 'anthracene.' It has a role as an environmental contaminant and a mouse metabolite. It is an ortho-fused polycyclic arene, an ortho-fused tricyclic hydrocarbon and a member of phenanthrenes.
Phenanthrene is a natural product found in Nicotiana tabacum, Buddleja lindleyana, and other organisms with data available.
Ravatite is a mineral with formula of C14H10. The corresponding IMA (International Mineralogical Association) number is IMA1992-019. The IMA symbol is Rav.
Phenanthrene is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning of organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)
Phenanthrene
CAS No.: 85-01-8
Cat. No.: VC0539371
Molecular Formula: C14H10
Molecular Weight: 178.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85-01-8 |
|---|---|
| Molecular Formula | C14H10 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | phenanthrene |
| Standard InChI | InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H |
| Standard InChI Key | YNPNZTXNASCQKK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
| Appearance | Solid powder |
| Boiling Point | 642 °F at 760 mmHg (NTP, 1992) 338.4 °C 642 °F |
| Colorform | Monoclinic plates from alcohol Colorless, shining crystals Leaves (sublimes) |
| Flash Point | 340 °F (NTP, 1992) 171 °C 171 °C (340 °F) open cup 340 °F |
| Melting Point | 212 °F (NTP, 1992) 99 °C 212 °F |
Introduction
Chemical Structure and Physicochemical Properties
Phenanthrene’s structure consists of three benzene rings fused in a non-linear arrangement, distinguishing it from its linear isomer anthracene. This angular geometry contributes to distinct electronic and steric properties, which influence its reactivity and environmental behavior.
Physical Properties
Key physical properties of phenanthrene, derived from experimental and computational studies, include:
The low water solubility and high log P value underscore phenanthrene’s hydrophobicity, facilitating its accumulation in lipid-rich tissues and environmental matrices such as sediments .
Spectroscopic and Thermodynamic Data
Phenanthrene exhibits fluorescence under ultraviolet light, a property leveraged in environmental monitoring and scintillation counters . Thermodynamic parameters from the NIST WebBook include a heat of combustion of −7063 kJ/mol and a heat of vaporization of 56.1 kJ/mol .
Synthesis and Industrial Production
Phenanthrene is primarily extracted from coal tar, where it constitutes approximately 4–6% of the total PAH content . Synthetic routes include:
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Bardhan–Sengupta Synthesis: Electrophilic aromatic substitution using cyclohexanol derivatives, followed by dehydrogenation with selenium .
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Photochemical Methods: Mallory reaction involving UV-induced cyclization of stilbene derivatives .
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Wagner-Meerwein Rearrangement: Acid-catalyzed ring expansion of bicyclic terpenes .
Industrial applications span dyestuff production, plasticizers, explosives, and pharmaceutical intermediates (e.g., bile acids and steroids) .
Environmental Occurrence and Bioaccumulation
Natural Sources
Phenanthrene occurs naturally in fossil fuels and is released through incomplete combustion of organic matter. It has been identified in:
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Plant Species: Orchids (e.g., Dendrobium nobile), liverworts, and Dioscorea communis rhizomes, where it exists as phenanthrenoids like 2,5-dihydroxy-4-methoxyphenanthrene .
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Geological Deposits: Ravatite, a rare mineral found in coal combustion byproducts .
Anthropogenic Release
Major sources include vehicle emissions, cigarette smoke, and industrial processes. Phenanthrenequinone, a mutagenic derivative, contributes to diesel particulate matter .
Toxicological Profile and Mechanisms of Action
Acute and Chronic Toxicity
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Phytoplankton Inhibition: Skeletonema costatum exposed to 10 μg/L phenanthrene exhibited 69% growth inhibition, while Chlorella vulgaris showed reduced photosynthetic oxygen evolution .
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Mammalian Studies: Subchronic exposure in mice induced skin papillomas, though results were statistically inconclusive . The EPA classifies phenanthrene as non-carcinogenic in humans due to insufficient evidence .
Aryl Hydrocarbon Receptor (AhR) Activation
Methylated phenanthrenes demonstrate enhanced AhR agonism compared to the parent compound. For example:
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1-Methylphenanthrene (1-MP): EC₅₀ = 4.0 μM, 2.5× more potent than phenanthrene .
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4-Methylphenanthrene (4-MP): EC₅₀ = 11.7 μM, indicating steric hindrance reduces receptor binding .
AhR activation correlates with cytochrome P450 induction, potentially leading to oxidative stress and DNA damage .
Applications in Research and Industry
Biochemical Research
Phenanthrenequinone serves as an artificial electron mediator in formate dehydrogenase assays, outperforming NAD⁺ in CO₂ reduction efficiency .
Material Science
Fluorescent properties enable its use in organic light-emitting diodes (OLEDs) and scintillation detectors .
Emerging Research and Knowledge Gaps
Environmental Impact
A 2022 study highlighted phenanthrene’s sublethal effects on marine phytoplankton, suggesting chronic exposure could disrupt aquatic food webs .
Toxicokinetics
Limited data exist on the bioavailability of methylated derivatives in mammals. Further studies are needed to assess the risks of alkylated PAHs (APAHs), which constitute 50–80% of petrogenic PAHs .
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